molecular formula C13H15BrO2 B5744207 1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione

1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione

Cat. No.: B5744207
M. Wt: 283.16 g/mol
InChI Key: IPKDKQUFCKJJIH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione is an organic compound characterized by the presence of a bromophenyl group attached to a pentane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione typically involves the bromination of 4,4-dimethylpentane-1,3-dione followed by the introduction of the bromophenyl group. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve the bromination. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group plays a crucial role in these interactions by enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4,4-dimethylpentane-1,3-dione
  • 1-(4-Fluorophenyl)-4,4-dimethylpentane-1,3-dione
  • 1-(4-Methylphenyl)-4,4-dimethylpentane-1,3-dione

Comparison: 1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it more suitable for specific applications .

Properties

IUPAC Name

1-(4-bromophenyl)-4,4-dimethylpentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-13(2,3)12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKDKQUFCKJJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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